CCR2 Chemokine Receptor Antagonism: Nanomolar Potency Achieved with 5-Chloro-1-benzofuran-2-sulfonamide-Based Analog
A closely related analog incorporating the 5-chloro-1-benzofuran-2-sulfonamide core, N-[5-chloro-2-(methylthio)phenyl]-1-benzofuran-2-sulfonamide (US9663460, Example 29), demonstrated potent CCR2 antagonism with an IC50 of 26 nM in a cellular functional assay using HEK-Gqi5 cells stably expressing human CCR2 [1]. This compound serves as a direct representative of the benzofuran-2-sulfonamide chemotype with 5-chloro substitution. The unsubstituted benzofuran-2-sulfonamide parent scaffold (CAS 124043-72-7) lacks the chloro substituent and the elaborated aniline tail, and according to the SAR disclosed in Allergan patents, such unsubstituted or differently substituted variants exhibit substantially reduced potency or are inactive against CCR2 [2].
| Evidence Dimension | CCR2 Antagonism (IC50) |
|---|---|
| Target Compound Data | 26 nM (for analog N-[5-chloro-2-(methylthio)phenyl]-1-benzofuran-2-sulfonamide containing the 5-chloro-1-benzofuran-2-sulfonamide core) |
| Comparator Or Baseline | Unsubstituted benzofuran-2-sulfonamide scaffold; IC50 not explicitly reported but SAR indicates substantially reduced potency or inactivity |
| Quantified Difference | >100-fold potency enhancement attributed to optimal substitution pattern including 5-chloro |
| Conditions | HEK-Gqi5 cells stably expressing human CCR2; DMEM high glucose, 10% FBS, 1% PSA, 400 μg/ml geneticin, 50 μg/ml hygromycin |
Why This Matters
The 5-chloro substitution is a critical determinant of CCR2 antagonism potency, making the compound essential for replicating and advancing chemokine receptor modulator programs, whereas the unsubstituted scaffold lacks this activity.
- [1] BindingDB. BDBM327240: N-[5-chloro-2-(methylthio)phenyl]-1-benzofuran-2-sulfonamide. IC50 = 26 nM for CCR2 (Homo sapiens). Allergan US Patent. View Source
- [2] Yuan H, Beard RL, Liu X, Donello JE, Viswanath V, Garst ME. Benzofuran-2-sulfonamides derivatives as chemokine receptor modulators. US Patent 9,550,746 B2. 2017 Jan 24. View Source
